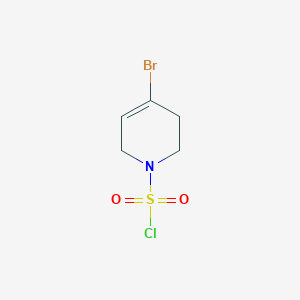

4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrClNO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h1H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTRXVICCHCVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3,6-dihydro-2H-pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Reduction: Formation of sulfonamides or sulfones.

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride features a bromine atom at the 4-position and a sulfonyl chloride group at the 1-position of a partially saturated pyridine ring. Its reactivity is characterized by:

- Substitution Reactions : Formation of 4-substituted derivatives depending on the nucleophile used.

- Reduction Reactions : Conversion to sulfonamides or sulfones.

- Oxidation Reactions : Production of sulfonic acids or other oxidized derivatives.

Medicinal Chemistry

The compound is utilized as an intermediate in the synthesis of various biologically active molecules. Its sulfonyl chloride group allows for the formation of covalent bonds with nucleophilic sites on biomolecules, making it valuable for drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant anticancer activity against various cancer cell lines. For instance, compounds derived from this sulfonyl chloride showed IC50 values indicating effective inhibition of cancer cell proliferation .

Synthesis of Pharmaceuticals

This compound plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting specific diseases. The sulfonyl chloride moiety is essential for creating compounds that inhibit enzymes or modulate receptor activity.

Table 1: Pharmaceutical Compounds Derived from this compound

Chemical Biology

In chemical biology, this compound is used to modify proteins and other macromolecules. Its ability to form covalent bonds enables researchers to study protein function and interactions.

Case Study: Protein Modification

Research has shown that this compound can selectively modify cysteine residues in proteins, leading to insights into enzyme mechanisms and cellular signaling pathways .

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it a valuable tool in chemical biology for modifying proteins and other macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride with compounds sharing functional or structural similarities, based on the provided evidence.

Functional Group Comparison: Sulfonyl Chlorides vs. Benzoyl Chlorides

describes 4-bromo-3,5-dinitrobenzoyl chloride , a brominated benzoyl chloride derivative. Key differences include:

- Reactivity : Benzoyl chlorides (e.g., 4-bromo-3,5-dinitrobenzoyl chloride) are acylating agents, reacting with alcohols/amines to form esters/amides. In contrast, sulfonyl chlorides (e.g., the target compound) undergo sulfonylation reactions, forming sulfonamides or sulfonate esters.

- Stability : Sulfonyl chlorides are generally more moisture-sensitive than benzoyl chlorides due to the stronger electron-withdrawing nature of the sulfonyl group .

Halogenated Aromatic Compounds: Bromine Substituent Effects

- 4-Bromo-3,5-dimethylphenol () is a brominated phenol with methyl substituents. Unlike the target compound, it lacks a sulfonyl chloride group and has a fully aromatic benzene ring. Physical Properties: 4-Bromo-3,5-dimethylphenol has a melting point of 125°C (reported for its methyl ester in ), while the melting point of the target compound is unspecified. Hazards: Brominated phenols () are classified as skin/eye irritants and respiratory hazards. Sulfonyl chlorides are typically more corrosive due to their reactive -SO₂Cl group .

Ring Saturation and Reactivity

- 3,6-Dihydro-2H-pyridine Core : The partial saturation of the pyridine ring in the target compound may enhance its susceptibility to ring-opening reactions compared to fully aromatic analogs (e.g., pyridine sulfonyl chlorides). This could limit its stability under acidic or basic conditions .

Data Table: Key Properties of Compared Compounds

Research Findings and Limitations

- Synthetic Utility : The sulfonyl chloride group in the target compound may offer advantages in forming sulfonamide linkages, critical in drug discovery. However, its partially saturated ring could reduce thermal stability compared to fully aromatic analogs.

- Safety Considerations: While 4-bromo-3,5-dimethylphenol () is classified as a respiratory and dermal irritant, sulfonyl chlorides generally pose higher risks due to their corrosive and reactive nature .

- Data Gaps: No direct data on the target compound’s physical/chemical properties or toxicity were found in the evidence. Comparisons rely on structural analogs, highlighting the need for further experimental characterization.

Biological Activity

4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonyl chloride (CAS No. 2298683-61-9) is an organic compound characterized by a bromine atom at the 4-position, a sulfonyl chloride group at the 1-position, and a partially saturated pyridine ring. Its unique structure contributes to its reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The compound is known for its high reactivity due to the presence of both a sulfonyl chloride and a bromine atom. It can undergo various chemical transformations:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Reduction Reactions : The sulfonyl chloride can be reduced to form sulfonamides or sulfones.

- Oxidation Reactions : Oxidation can introduce additional functional groups or modify existing ones.

These reactions make it a versatile intermediate in synthetic organic chemistry and a potential candidate for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on biomolecules. The sulfonyl chloride group can form covalent bonds with proteins, potentially modifying their function. This reactivity allows for its use in chemical biology to study protein interactions and functions.

Anticancer Potential

The compound's ability to modify proteins may also extend to anticancer applications. Sulfonamide derivatives have been studied for their potential as anticancer agents due to their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Although direct studies on this specific compound are sparse, its structural analogs have demonstrated significant anticancer activity in vitro .

Study on Structural Analogues

A study investigating the structure-activity relationships (SAR) of substituted phenyl compounds highlighted that modifications similar to those in this compound could enhance biological activity against cancer cell lines. The introduction of electron-withdrawing groups was found to improve potency significantly .

Antimicrobial Evaluation

In another study focused on antimicrobial agents, compounds similar in structure were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. Results indicated that modifications at specific positions led to improved efficacy against resistant strains of bacteria, emphasizing the importance of structural features in determining biological activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | Potential enzyme inhibitor | TBD |

| 4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonamide | Structure | Antimicrobial | MIC = 16 |

| 4-Bromo-3,6-dihydro-2H-pyridine-1-sulfonic acid | Structure | Anticancer | MIC = TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.